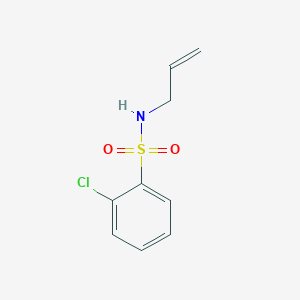
3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide, also known as DAPTA, is a small molecule that has been extensively studied for its potential applications in scientific research. This compound is a peptide mimic that has been shown to have high affinity for the CCR5 receptor, which is a key player in the immune response.
Applications De Recherche Scientifique
3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is its use as a tool to study the CCR5 receptor. The CCR5 receptor is a key player in the immune response and is involved in the progression of many diseases, including HIV, cancer, and autoimmune disorders. 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide has been shown to have high affinity for the CCR5 receptor and can be used to selectively block its activity. This makes 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide a valuable tool for studying the role of the CCR5 receptor in disease progression and for developing new therapies that target this receptor.
Mécanisme D'action
3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide works by binding to the CCR5 receptor and blocking its activity. This receptor is involved in the immune response and is responsible for recruiting immune cells to sites of inflammation and infection. By blocking the activity of this receptor, 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide can reduce inflammation and prevent the progression of diseases that involve the immune system.
Biochemical and Physiological Effects:
3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide can inhibit the replication of HIV-1 by blocking the CCR5 receptor. This compound has also been shown to reduce inflammation in animal models of autoimmune disease and to inhibit tumor growth in cancer models. These effects are likely due to the ability of 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide to block the activity of the CCR5 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide is its high affinity for the CCR5 receptor. This makes it a valuable tool for studying the role of this receptor in disease progression and for developing new therapies that target this receptor. However, one limitation of 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are a number of future directions for research on 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide. One area of interest is the development of new therapies that target the CCR5 receptor. 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide has shown promise in this area and could be used as a starting point for the development of new drugs. Another area of interest is the study of the role of the CCR5 receptor in other diseases, such as cancer and autoimmune disorders. Finally, there is interest in developing new methods for synthesizing 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide involves a multi-step process that begins with the reaction of 3,5-diaminobenzoic acid with acetic anhydride to form the corresponding diacetamide. This intermediate is then reacted with 3,3-diphenylpropylamine to form the final product, 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide. This synthesis method has been optimized to yield high purity 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide with good yields.
Propriétés
IUPAC Name |
3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-18(30)28-23-15-22(16-24(17-23)29-19(2)31)26(32)27-14-13-25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,15-17,25H,13-14H2,1-2H3,(H,27,32)(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMIPCSRBTYJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7455565.png)

![2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7455585.png)
![2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide](/img/structure/B7455599.png)

![1-[4-(Naphthalene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7455620.png)
![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-1-(1H-pyrrol-2-yl)ethanone](/img/structure/B7455629.png)
![6-[2-(4-Methoxyphenyl)ethylamino]-2,4-dimethyl-1,2,4-triazine-3,5-dione](/img/structure/B7455637.png)
![N-(2-hydroxyphenyl)-1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B7455653.png)


![6-Amino-1-benzyl-5-[2-(1-ethylbenzimidazol-2-yl)sulfanylacetyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7455673.png)

![3-Imidazol-1-yl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7455678.png)